5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Overview
Description
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: Its unique structure may interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound shares a similar furan ring structure but differs in its functional groups and overall structure.
Methyl 5-methylfuran-2-carboxylate: Another related compound with a furan ring, but with different substituents.
Uniqueness
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is unique due to its fused ring structure, which can impart different chemical and physical properties compared to its simpler counterparts. This uniqueness can make it particularly valuable in applications where specific interactions or properties are required.
Properties
IUPAC Name |
methyl 2-oxo-5-propan-2-ylcyclohepta[b]furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(2)9-5-4-6-11-10(7-9)12(13(15)17-3)14(16)18-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVPKDFNWCKKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C(=O)OC2=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434964 | |
Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99909-62-3 | |
Record name | 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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